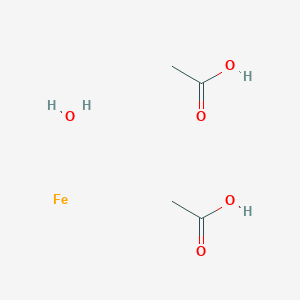

Acetic acid; iron; hydrate

Description

Historical Perspectives and Early Investigations of Iron Acetates

The study of iron acetates has a long history, with early work focusing on the synthesis and basic characterization of these compounds. The formation of a red-brown complex upon treating aqueous solutions of iron(III) sources with acetate (B1210297) salts was historically used as a qualitative test for the presence of ferric ions. wikipedia.org Early structural investigations revealed that the common "basic iron acetate" possesses a trinuclear structure, with three iron centers bridged by an oxide ligand. wikipedia.org This discovery was a significant step in understanding the nature of these coordination complexes.

The preparation of iron(II) acetate, also known as ferrous acetate, has also been a subject of early chemical exploration. Methods involving the reaction of iron powder with acetic acid, or the use of iron oxides and hydroxides as starting materials, were developed. wikipedia.orgstackexchange.com These early studies laid the groundwork for understanding the fundamental reactions and properties of both iron(II) and iron(III) acetate systems. The use of iron acetate as a mordant in the dyeing industry, particularly for ebonizing wood, is a historical application that continues to be relevant today. wikipedia.orgresearchgate.net

Significance of Hydrated Iron Acetate Complexes in Contemporary Chemical Research

In the present day, hydrated iron acetate complexes are at the forefront of various research fields due to their versatile properties and applications. They are recognized as excellent precursors for the synthesis of ultra-high purity compounds, catalysts, and nanoscale materials. americanelements.com The thermal decomposition of iron acetates is a key method for producing iron oxides like hematite (B75146) and magnetite, which have significant applications in energy, catalysis, and medicine. lmaleidykla.lt

The catalytic activity of iron acetate complexes is a major area of contemporary research. They are being investigated as catalysts in a range of organic reactions, including oxidation reactions and the formation of cyclic carbonates. sigmaaldrich.comrsc.org Furthermore, iron complexes with various ligands, including those derived from acetate, are being explored for their potential in polymerization reactions, C-C bond formation, and even in mimicking biological processes. mdpi.com The study of hydrated iron acetate systems also contributes to a deeper understanding of fundamental chemical concepts such as ion hydration and complex formation in aqueous solutions. rsc.orgmelscience.com

Scope and Research Objectives for Acetic Acid; Iron; Hydrate (B1144303) Compounds

The primary objective of this article is to provide a focused and comprehensive overview of the chemical compound "Acetic acid; iron; hydrate." The scope is strictly limited to the scientific and technical aspects of this compound, excluding any information on dosage, administration, or safety profiles. The research objectives are to:

Detail the chemical identity and nomenclature of the compound.

Provide a thorough account of its physicochemical properties.

Describe the methods of its synthesis and formation.

Elucidate its various applications in science and industry.

Characterize its spectroscopic and thermal properties.

This article aims to be a professional and authoritative resource, drawing on a diverse range of scientific literature to present an accurate and in-depth analysis of "this compound."

Structure

2D Structure

Properties

Molecular Formula |

C4H10FeO5 |

|---|---|

Molecular Weight |

193.96 g/mol |

IUPAC Name |

acetic acid;iron;hydrate |

InChI |

InChI=1S/2C2H4O2.Fe.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 |

InChI Key |

QURQVYUQNCFEOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.O.[Fe] |

Origin of Product |

United States |

Synthetic Methodologies for Hydrated Iron Acetate Compounds

The synthesis of hydrated iron acetates can be broadly categorized based on the oxidation state of the iron. Iron(II) acetate (B1210297) hydrates are typically prepared under conditions that prevent oxidation, while iron(III) acetate hydrates often involve an oxidation step or start from an iron(III) precursor.

Direct Synthesis Routes for Iron(II) Acetate Hydrates

Aqueous Phase Synthesis and Crystallization Techniques

The direct reaction of iron metal with acetic acid in an aqueous medium is a common method for producing iron(II) acetate. wikipedia.org This reaction yields ferrous acetate and hydrogen gas. wikipedia.org To enhance reaction rates, the acetic acid can be pre-heated to 60°C, and a 20% excess of the acid may be used. Another aqueous route involves the reaction of iron(II) compounds like iron(II) carbonate, hydroxide (B78521), or oxide with acetic acid. crystalls.infochemicalbook.com For instance, reacting iron(II) hydroxide or oxide with concentrated acetic acid can produce ferrous acetate. chemicalbook.com

A versatile method involves the reaction between an iron(II) salt, such as iron(II) chloride, sulfate, or nitrate (B79036), and an excess of concentrated acetic acid. crystalls.info Heating the mixture followed by cooling promotes the crystallization of iron(II) acetate. crystalls.info Similarly, reacting iron(II) nitrate with sodium acetate in a heated solution, followed by cooling, results in the precipitation of crystalline iron(II) acetate. crystalls.info The resulting product from these aqueous methods is often the light green tetrahydrate (Fe(C₂H₃O₂)₂·4H₂O), which is highly soluble in water. wikipedia.org

Crystallization is the final step to isolate the pure iron(II) acetate tetrahydrate. The process involves carefully controlling conditions such as temperature and solvent concentration to encourage the formation of well-defined crystals.

Table 1: Aqueous Synthesis Methods for Iron(II) Acetate Hydrates

| Reactants | Conditions | Product |

| Iron powder + Acetic acid | Aqueous solution, heating may be applied | Iron(II) acetate tetrahydrate |

| Iron(II) carbonate/hydroxide/oxide + Acetic acid | Aqueous solution | Iron(II) acetate tetrahydrate |

| Iron(II) chloride/sulfate/nitrate + Acetic acid | Heated solution, followed by cooling | Iron(II) acetate tetrahydrate |

| Iron(II) nitrate + Sodium acetate | Heated solution, followed by cooling | Iron(II) acetate tetrahydrate |

Non-Aqueous Approaches for Specific Hydration States

To obtain anhydrous iron(II) acetate or specific hydration states other than the tetrahydrate, non-aqueous synthesis methods are employed. These reactions are typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of Fe(II) to Fe(III). The choice of solvent, like glacial acetic acid, and maintaining a controlled temperature range (60–80°C) are crucial to prevent hydrolysis and other side reactions. Post-synthesis, purification often involves vacuum drying to remove any residual solvent and water, followed by storage in a moisture-free environment.

Synthesis of Iron(III) Acetate Hydrate (B1144303) Complexes

Iron(III) acetate, often referred to as basic iron acetate, is a coordination complex that can exist in various forms depending on its hydration and basicity.

Oxidation-Mediated Preparations of Ferric Acetate Hydrates

A common laboratory-scale synthesis of iron(III) acetate involves the oxidation of iron(II) acetate. This can be achieved by treating ferrous acetate with an oxidizing agent like hydrogen peroxide. lmaleidykla.lt For example, iron filings can be reacted with acetic acid, and the resulting green solution of iron(II) acetate is then oxidized with hydrogen peroxide. lmaleidykla.lt The reaction of iron powder with an acetic acid medium while bubbling air through it is another oxidation method. evitachem.com

Direct reaction of an iron(III) source with acetic acid is also a viable route. Freshly precipitated iron(III) hydroxide or iron(III) oxide can be reacted with acetic acid. evitachem.comwikipedia.org For instance, iron(III) hydroxide reacts with glacial acetic acid under controlled heating. The resulting product is typically a red-brown powder. wikipedia.org

Table 2: Oxidation-Mediated Synthesis of Iron(III) Acetate Hydrates

| Starting Material | Oxidizing Agent/Reactant | Key Conditions |

| Iron(II) acetate | Hydrogen peroxide | Controlled addition of H₂O₂ |

| Iron powder | Air | Bubbling through acetic acid medium |

| Iron(III) hydroxide | Acetic acid | Controlled heating |

| Iron(III) oxide | Acetic acid | Reaction with acetic acid |

Controlled Hydrolysis and Precipitation Techniques for Polynuclear Forms

The formation of polynuclear iron(III) acetate complexes is influenced by hydrolysis. Treating aqueous solutions of iron(III) sources with acetate salts can lead to the formation of basic iron acetate. wikipedia.org The structure of these complexes is often a trinuclear cation, [Fe₃O(OAc)₆(H₂O)₃]⁺, where 'OAc' represents the acetate ligand. lmaleidykla.ltwikipedia.org In this structure, the three iron centers are equivalent and octahedrally coordinated to oxygen ligands, including a central, triply bridging oxide ion. wikipedia.org

The controlled hydrolysis of iron salts is a complex process affected by factors such as reactant concentrations, temperature, and pH. google.com By carefully managing these parameters, it is possible to control the growth of polynuclear iron-oxo compounds and obtain soluble molecular aggregates. acs.org The presence of capping ligands can also be used to control the formation of these polynuclear species. acs.org The pH of the solution plays a significant role in the speciation of iron acetate in solution; at a pH between 4 and 6, polynuclear complexes are known to form.

Green Chemistry Approaches in Hydrated Iron Acetate Synthesis

In recent years, there has been a growing interest in developing environmentally friendly methods for synthesizing chemical compounds. For hydrated iron acetates, this includes the use of renewable resources and non-toxic solvents. mdpi.com One such approach involves using water as a solvent and conducting the synthesis at room temperature to create bio-based iron-tannate microstructures, where iron(II) acetate is a key reactant. mdpi.com This method is cost-effective and easily scalable. mdpi.com

Another green approach focuses on the use of biocompatible materials. For example, ascorbic acid (Vitamin C) has been used to reduce transition metal salts to their corresponding nanostructures, offering a more sustainable alternative to harsh reducing agents. nih.gov The synthesis of iron nanoparticles from plant extracts, such as pomegranate leaf extract, which are then reacted with iron salts, also represents a green and eco-friendly process. nih.gov These methods align with the principles of green chemistry by minimizing waste, using less hazardous chemicals, and promoting energy efficiency. mdpi.comnih.gov

Control over Stoichiometry and Hydration State in Synthetic Processes

The synthesis of hydrated iron acetate compounds requires careful control over reaction conditions to achieve the desired stoichiometry and hydration state. The final product's composition, including the oxidation state of the iron (Fe(II) or Fe(III)) and the number of water molecules of hydration, is highly dependent on several key parameters. vulcanchem.com

Key factors influencing the stoichiometry and hydration include the pH of the reaction medium, temperature, the molar ratio of the reactants (iron source and acetic acid), and the presence of oxidizing or reducing agents. vulcanchem.comgoogle.com For instance, in aqueous solutions, the pH significantly affects the speciation of the iron complexes. At a low pH (below 3), free Fe(II) ions are predominant, whereas at higher pH levels (4–6), polynuclear complexes can form. vulcanchem.com

The synthesis of iron(II) acetate tetrahydrate, for example, can be achieved by reacting steel wool with vinegar (acetic acid). researchgate.net The initial product is the ferrous hydrate, which can subsequently oxidize in the presence of air to form basic iron(III) acetate, a trinuclear cluster with the general formula [Fe₃O(OAc)₆(H₂O)₃]OAc. researchgate.netlmaleidykla.lt To prevent the oxidation of Fe(II) to Fe(III) and maintain stoichiometric control, reactions can be performed in an oxygen-free environment or with the addition of reducing agents. vulcanchem.comgoogle.com

Control over the hydration state is often managed during the product recovery phase. Slow evaporation of the solvent after filtration can yield specific crystalline hydrates. vulcanchem.com In some cases, anhydrous products are synthesized which are highly hygroscopic and will absorb atmospheric moisture to form a hydrated state, such as the conversion of anhydrous Fe₄(OAc)₁₀[EMIM]₂ to its dihydrate form upon exposure to air. acs.org

The choice of iron precursor and the reaction pathway also dictates the final product. High-purity iron(II) acetate can be prepared from low-grade magnetite by first dissolving it in an organic acid, precipitating iron hydroxide by adjusting the pH, and then reacting the purified hydroxide with acetic acid. google.com The temperature and concentration of acetic acid in this final step are crucial for optimizing the reaction time and yield. google.com Similarly, iron(III) acetate can be synthesized by reacting metallic iron with acetic acid and then adding an oxidizing agent like hydrogen peroxide to ensure the iron is in the +3 oxidation state. lmaleidykla.lt

The following table summarizes the influence of various synthetic parameters on the characteristics of the final hydrated iron acetate product.

Table 1: Influence of Synthetic Parameters on Hydrated Iron Acetate

| Parameter | Effect | Resulting Characteristic | Source(s) |

|---|---|---|---|

| pH | Influences iron speciation in solution. | Determines whether free ions or polynuclear complexes form. | vulcanchem.comgoogle.com |

| Temperature | Affects reaction rate and can control product purity. | Optimized temperature shortens reaction time. | vulcanchem.comgoogle.com |

| Reactant Ratio | The ratio of acetic acid to the iron source. | Governs the stoichiometry of the final compound. | vulcanchem.comgoogle.com |

| Atmosphere | Presence or absence of oxygen. | An oxygen-free environment prevents the oxidation of Fe(II) to Fe(III). | vulcanchem.comgoogle.com |

| Evaporation Rate | The speed at which the solvent is removed post-reaction. | Slow evaporation promotes the formation of crystalline hydrates. | vulcanchem.com |

| Oxidizing Agent | Addition of agents like H₂O₂. | Ensures the formation of iron(III) acetate from an Fe(II) source. | lmaleidykla.lt |

Structural Elucidation and Advanced Characterization of Acetic Acid; Iron; Hydrate

Spectroscopic Investigations of Hydrated Iron Acetate (B1210297) Complexes

Spectroscopic techniques provide complementary information to diffraction methods, offering insights into bonding, oxidation states, and the local environment of the iron atoms.

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly sensitive to the vibrations of the carboxylate (COO⁻) group of the acetate ligand. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands of the COO⁻ group, and the separation between them (Δν = νₐₛ - νₛ), are diagnostic of the acetate's coordination mode (e.g., monodentate, bidentate chelating, or bridging). researchgate.netlmaleidykla.lt For instance, bridging acetate ligands, common in these structures, have characteristic Δν values. researchgate.net IR spectra also clearly show a broad absorption band typically above 3000 cm⁻¹, which is indicative of the O-H stretching vibrations from coordinated and lattice water molecules. researchgate.net Bands in the low-frequency region (400-700 cm⁻¹) are attributed to Fe-O stretching vibrations. researchgate.net

Mössbauer Spectroscopy: This technique is uniquely powerful for studying iron-containing compounds. It can definitively determine the oxidation state (Fe²⁺ vs. Fe³⁺) and the spin state (high-spin vs. low-spin) of the iron centers. The key parameters are the isomer shift (IS) and the quadrupole splitting (QS). For basic iron(III) acetate, Mössbauer spectra typically show a single quadrupole doublet, confirming that all three iron atoms in the trinuclear cluster are in the equivalent high-spin Fe(III) state. researchgate.netlmaleidykla.ltjps.jp This finding was crucial in disproving earlier proposed structures with non-equivalent iron sites. jps.jp In studies of mixed-valence complexes, Mössbauer spectroscopy can distinguish and quantify the different iron species present. wikipedia.org

Table 2: Representative Spectroscopic Data for Iron Acetate Hydrates

| Technique | Feature | Typical Value/Observation | Significance |

| FTIR | ν(O-H) | ~3400 cm⁻¹ (broad) | Presence of coordinated/lattice water researchgate.net |

| Δν (νₐₛ(COO) - νₛ(COO)) | Varies (e.g., ~162 and ~73 cm⁻¹ reported for coexisting bridging and chelating modes) | Indicates acetate coordination mode researchgate.net | |

| ν(Fe-O) | ~400-700 cm⁻¹ | Metal-ligand bond vibration researchgate.net | |

| Mössbauer | Isomer Shift (IS) for Fe(III) | ~0.70 mm/s (vs. SNP at RT) | Confirms high-spin Fe(III) oxidation state researchgate.net |

| Quadrupole Splitting (QS) for Fe(III) | ~0.48 mm/s (at RT) | Indicates distortion from perfect cubic symmetry at the Fe nucleus researchgate.net |

Values are approximate and can vary based on the specific complex and experimental conditions.

Mössbauer Spectroscopy for Iron Oxidation States and Spin Configurations

Mössbauer spectroscopy is a powerful tool for determining the oxidation state and spin configuration of iron in various compounds. cambridge.orgresearchgate.net For iron acetates, this technique can distinguish between Fe(II) and Fe(III) centers. In the context of "acetic acid; iron; hydrate (B1144303)," which is often associated with iron(II) acetate, Mössbauer spectroscopy would be expected to show parameters characteristic of high-spin Fe(II) in an octahedral or distorted octahedral environment. acs.org However, due to the ease of oxidation, samples may also contain Fe(III) species. researchgate.net For instance, in studies of wood treated with iron salts, it was observed that with ferrous acetate, Fe(III) becomes the predominant oxidation state. researchgate.net The quadrupole splitting (QS) in the Mössbauer spectrum provides information about the local electric field gradient (EFG) at the iron nucleus. lmaleidykla.lt A non-zero QS is expected, indicating a distortion from a perfect cubic symmetry around the iron atom, which is consistent with the presence of different ligands (acetate and water). lmaleidykla.lt

Table 1: Illustrative Mössbauer Parameters for Iron Acetate Species

| Iron Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Oxidation State | Spin State |

| Fe(II) Acetate | ~1.2-1.4 | ~2.0-2.5 | +2 | High-spin |

| Fe(III) Acetate | ~0.4-0.5 | ~0.5-1.0 | +3 | High-spin |

Note: These are typical ranges and can vary based on the specific coordination environment and sample conditions.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy of Ligand Vibrations and Water Molecules

Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the bonding and structure of the acetate ligands and water molecules in the complex.

FTIR Spectroscopy: The FTIR spectrum of iron acetate hydrate exhibits characteristic absorption bands. A broad absorption band is typically observed around 3400 cm⁻¹, which is indicative of the O-H stretching vibrations of coordinated water molecules. vulcanchem.com The acetate ligands give rise to strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The asymmetric stretch (ν_as(COO⁻)) is typically found in the region of 1550–1600 cm⁻¹, while the symmetric stretch (ν_s(COO⁻)) appears around 1440 cm⁻¹. vulcanchem.comqut.edu.au The separation between these two bands (Δν) can provide insights into the coordination mode of the acetate ligand (monodentate, bidentate, or bridging). Other bands related to CH₃ bending and C-C stretching are also observed. acs.org

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar or weakly polar vibrations. In the Raman spectrum of metal acetates, the symmetric COO⁻ stretching vibration is typically strong, whereas the asymmetric stretch is weak. qut.edu.au For instance, a band around 1440 cm⁻¹ is attributed to the A1 ν(COO) stretching vibration. qut.edu.au The Raman spectrum can also resolve methyl (HCH) deformation bands, such as the one observed at 1360 cm⁻¹. qut.edu.au The presence of bands corresponding to both the acetate and water molecules confirms the hydrated nature of the complex.

Table 2: Key Vibrational Frequencies for Iron Acetate Hydrate

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

| O-H stretch (water) | ~3400 (broad) | Coordinated H₂O | |

| Asymmetric COO⁻ stretch | 1550–1600 | Weak | ν_as(COO⁻) |

| Symmetric COO⁻ stretch | ~1440 | ~1440 | ν_s(COO⁻) |

| CH₃ deformation | ~1418, ~1360 | ~1449, ~1360 | δ(CH₃) |

| OCO bending + CC stretch | ~613, ~644 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Ligand Field Analysis

UV-Vis spectroscopy is employed to study the electronic transitions within the d-orbitals of the iron center and charge-transfer transitions between the metal and ligands. The position and intensity of the absorption bands are influenced by the oxidation state of the iron, its coordination geometry, and the nature of the ligands.

For iron(III) acetate complexes, absorption bands can be observed in the UV and visible regions. For example, lower acetato-complexes of iron(III) can show an absorption band around 290 nm, while higher complexes exhibit a band around 340 nm. kyoto-u.ac.jp The spectra of iron(II) complexes are often characterized by d-d transitions, which are typically weak and occur in the visible or near-infrared region. For instance, an iron(II) complex might show a transition around 585 nm, which can be assigned to a ⁵E → ⁵T₂ transition in a tetrahedral geometry. researchgate.net In octahedral high-spin Fe(II) complexes, a broad, weak absorption corresponding to the ⁵T₂g → ⁵Eg transition is expected. The analysis of these spectra allows for the determination of ligand field parameters, such as the crystal field splitting energy (Δo). libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Speciation (if applicable)

NMR spectroscopy is generally less applicable for the direct characterization of paramagnetic iron complexes in the solid state due to significant line broadening. However, it can be a valuable tool for studying the speciation of iron acetate in solution, provided the paramagnetic effects can be managed. The pH of the solution significantly influences the species present. vulcanchem.com For example, at a pH below 3, free Fe²⁺ ions are dominant, while at higher pH levels (4–6), polynuclear complexes can form. vulcanchem.com NMR could potentially be used to study the acetate ligands in solution, although the proximity to the paramagnetic iron center would lead to shifted and broadened signals.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Iron Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically sensitive to paramagnetic species, making it highly suitable for studying iron complexes with unpaired electrons, such as high-spin Fe(III) and high-spin Fe(II). The EPR spectrum provides information about the electronic structure and the local environment of the iron center. For high-spin Fe(III) (S=5/2), a characteristic signal around g ≈ 4.3 is often observed in rhombically distorted environments, while a signal at g ≈ 2.0 is typical for less distorted or magnetically coupled systems. High-spin Fe(II) (S=2) is often EPR-silent at standard X-band frequencies, but signals can sometimes be observed under specific conditions or at higher frequencies. The solvent can also influence the EPR spectral parameters. rsc.org

Thermal Analysis Techniques (TGA/DTA) for Dehydration and Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to investigate the thermal stability of iron acetate hydrate and to identify its decomposition pathways.

TGA measures the change in mass of a sample as a function of temperature. For iron(II) acetate hydrate, the TGA curve typically shows a multi-step decomposition process. vulcanchem.com The first mass loss, occurring at approximately 100–120°C, corresponds to the removal of the water of hydration. vulcanchem.com Subsequent decomposition at higher temperatures (above 200°C) involves the breakdown of the acetate ligands, leading to the formation of iron oxides as the final product. vulcanchem.comresearchgate.net The decomposition of the organic part can proceed through the release of species like CO₂, acetone, acetic acid, and acetic anhydride. researchgate.net For example, one study noted the decomposition of Fe(II) acetate to an iron oxide between 260 °C and 328 °C. researchgate.net

DTA measures the temperature difference between a sample and a reference material, revealing whether a process is endothermic or exothermic. The dehydration step is typically endothermic. The decomposition of the acetate can show exothermic peaks, particularly if the evolved gases undergo combustion in an air atmosphere. akjournals.com For instance, the DSC curve for an iron acetate sample showed an exothermic peak for the decomposition of the organic material centered at around 315°C. researchgate.net

Table 3: Thermal Decomposition Stages of Iron(II) Acetate Hydrate

| Temperature Range (°C) | Mass Loss Event | Associated Thermal Event | Products |

| ~100 - 120 | Dehydration | Endothermic | Anhydrous Iron(II) Acetate, H₂O |

| > 200 | Decomposition of acetate | Exothermic (in air) | Iron Oxides (e.g., Fe₂O₃, Fe₃O₄), CO₂, acetone, acetic acid |

Microscopic and Morphological Characterization (e.g., SEM, TEM) for Particle Structures

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and structure of the synthesized iron acetate hydrate. SEM provides images of the surface topography of the material. For example, SEM micrographs of iron(II) acetate prepared from magnetite ore have been reported. google.comgoogle.com These images can reveal the crystalline nature and habit of the particles. TEM, on the other hand, can provide higher resolution images, including information about the internal structure and crystallinity. When iron acetate is used as a precursor for synthesizing iron oxide nanoparticles, microscopy techniques are crucial for characterizing the resulting nanostructures. For instance, the thermal decomposition of iron(III) acetate can lead to the formation of nanocrystalline hematite (B75146), whose rhombohedral morphology can be observed by SEM. researchgate.net

Table 4: Summary of Characterization Techniques and Information Obtained

| Technique | Information Provided |

| Mössbauer Spectroscopy | Iron oxidation state (Fe²⁺/Fe³⁺), spin state, local coordination environment. |

| FTIR/Raman Spectroscopy | Presence of coordinated water, coordination mode of acetate ligands, molecular vibrations. |

| UV-Vis Spectroscopy | Electronic transitions (d-d, charge transfer), ligand field analysis. |

| NMR Spectroscopy | Solution-phase speciation (under specific conditions). |

| EPR Spectroscopy | Characterization of paramagnetic iron centers. |

| TGA/DTA | Thermal stability, dehydration and decomposition temperatures, reaction pathways. |

| SEM/TEM | Particle morphology, size, surface structure, and crystallinity. |

Coordination Chemistry and Complex Formation of Iron Ii/iii Acetate Hydrates

Ligand Exchange Reactions Involving Water and Acetate (B1210297) Ligands

Ligand exchange reactions are fundamental to the dynamic nature of iron acetate complexes in solution. These reactions involve the substitution of coordinated ligands, primarily water and acetate, in the coordination sphere of the iron ion. The kinetics and mechanisms of these exchanges are crucial for understanding the formation and stability of various iron acetate species.

The substitution of water molecules in the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, by other ligands is a key process. For instance, the introduction of thiocyanate (B1210189) ions (SCN⁻) to a solution containing iron(III) ions results in an intense blood-red solution due to the formation of the [Fe(SCN)(H₂O)₅]²⁺ ion, a classic example of ligand exchange. chemguide.co.uklibretexts.org The rate and extent of such reactions are influenced by several factors, including the nature of the incoming ligand, the metal center's properties, solvent effects, and temperature. solubilityofthings.com

In the context of iron acetate hydrates, the exchange between water and acetate ligands is a continuous and reversible process. The kinetics of these reactions can be complex. Studies on the formation of monoacetatoiron(III) have shown that the reaction mechanism can be acid-dependent. cdnsciencepub.com The acid-independent pathway is thought to involve the reaction between FeOH²⁺ and acetic acid through a dissociative interchange mechanism. cdnsciencepub.com The rate of water exchange on the iron(III) ion itself is a benchmark for understanding the substitution lability of its complexes. acs.orgresearchgate.net The presence of other ligands, like polyaminocarboxylates, can significantly enhance the rate of water exchange by increasing the coordination number of the iron(III) ion and weakening the remaining iron-water bonds. researchgate.net

The ligand exchange process is not limited to mononuclear complexes. In polynuclear clusters, both terminal and bridging ligands can be subject to exchange. For example, in dinuclear iron(III) hydroxo dimers, ligand substitution proceeds through the formation of an intermediate where the incoming ligand initially coordinates to one iron center before bridging the two metal ions. nih.gov This dynamic exchange is essential for the formation and interconversion of various polynuclear iron acetate hydrate (B1144303) architectures.

Formation and Characterization of Polynuclear Iron-Acetate Hydrate Clusters

Iron acetate hydrates are well-known for their tendency to form polynuclear clusters, which are aggregates containing multiple iron centers bridged by ligands. researchgate.net These clusters exhibit fascinating structural diversity and magnetic properties, making them a significant area of research in coordination chemistry. researchgate.netmdpi.com The formation of these clusters is a self-assembly process influenced by reaction conditions.

The characterization of these polynuclear species relies on a combination of techniques. Single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional structure of these clusters in the solid state. researchgate.netresearchgate.net Spectroscopic methods such as Infrared (IR) spectroscopy help to identify the coordination modes of the acetate and other ligands. researchgate.net Mössbauer spectroscopy is particularly useful for probing the oxidation state and local environment of the iron atoms, confirming, for example, the presence of high-spin Fe(III) ions or mixed-valence Fe(II)/Fe(III) systems. researchgate.netnih.gov Magnetic susceptibility measurements provide insights into the magnetic coupling between the iron centers within the cluster. researchgate.netresearchgate.net

Among the most well-characterized polynuclear iron acetate hydrates are the trinuclear oxo-bridged clusters. These complexes typically feature a central μ₃-oxo ligand, where a single oxygen atom bridges three iron(III) centers arranged in a triangular fashion. researchgate.netmdpi.comresearchgate.net The general formula for the cationic part of these complexes is often represented as [Fe₃O(O₂CCH₃)₆(H₂O)₃]⁺. researchgate.netresearchgate.netresearchgate.net

In the structure of [Fe₃O(O₂CCH₃)₆(H₂O)₃]⁺, each iron(III) atom is typically in a distorted octahedral coordination environment. researchgate.netresearchgate.net It is coordinated to the central oxo-oxygen, four oxygen atoms from four bridging acetate ligands, and one terminal water molecule. researchgate.netresearchgate.net The six acetate groups act as bridging ligands, with each carboxylate group spanning two iron centers. The three water molecules occupy the remaining coordination sites, one on each iron atom, positioned trans to the central oxo bridge. researchgate.netresearchgate.net These trinuclear cations exhibit antiferromagnetic exchange interactions between the high-spin Fe(III) ions. researchgate.netresearchgate.net The synthesis of these clusters can be achieved through various methods, including the reaction of iron salts with acetic acid or by air oxidation of ferrous acetate solutions. researchgate.net

Table 1: Selected Structural Parameters for Trinuclear Iron(III) Acetate Hydrate Cations

| Compound | Fe-μ₃O distance (Å) | Fe···Fe distance (Å) | Reference |

|---|---|---|---|

| [Fe₃O(CH₃COO)₆(H₂O)₃]Cl·6H₂O | ~1.90 | Not specified | researchgate.net |

| [Fe₃O(CH₃COO)₆(H₂O)₃][FeCl₄]·2CH₃COOH | Not specified | Not specified | researchgate.net |

| [Fe₃O(CH₃COO)₆(H₂O)₃][AuCl₄]·6H₂O | ~1.90 (average) | Not specified | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Beyond the common trinuclear clusters, iron acetate systems can form larger and more complex architectures, including tetranuclear and higher-order clusters. The structural motifs of these larger clusters are diverse and depend heavily on the specific reaction conditions and the nature of any co-ligands present. ufl.eduresearchgate.net

Tetranuclear iron clusters can adopt several geometries, such as a "butterfly" or "cubane-like" core. researchgate.net For instance, a tetranuclear iron(III) complex with a [Fe₄O₂]⁸⁺ core has been described, where the arrangement of the iron atoms can be viewed as a hybrid of bent and planar dispositions. researchgate.net The synthesis of these higher nuclearity clusters often involves the use of additional chelating or bridging ligands in conjunction with acetate. For example, the use of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (edteH₄) has led to the isolation of Fe₅, Fe₆, and even Fe₁₂ clusters. ufl.edu In one such Fe₁₂ cluster, the core consists of an [Fe₁₂O₄(OH)₂(O₂CMe)₆] unit. ufl.edu

The formation of these higher-order structures can sometimes be viewed as the linking of smaller, pre-formed units. For example, a hexanuclear cluster, [Fe₆O₂(O₂CBut)₈(edteH)₂], has a core composed of two trinuclear [Fe₃(μ₃-O)]⁷⁺ units linked together. ufl.edu Another example is a tetranuclear iron(III) assembly with a tetrahedral geometry, [Fe₄(L–H₂)₆], formed with a bis-β-diketone ligand. uq.edu.au These complex structures highlight the remarkable versatility of iron coordination chemistry in building elaborate molecular architectures from relatively simple precursors.

Influence of pH, Solvent, and Counterions on Iron Acetate Speciation in Solution

The speciation of iron acetate in solution—that is, the distribution of different iron-containing species—is highly sensitive to the chemical environment. The pH of the solution, the nature of the solvent, and the identity of the counterions present all play critical roles in determining which complexes are formed and their relative concentrations. nih.govrsc.org

Influence of pH: The pH is a dominant factor controlling iron speciation. In aqueous solutions, the hydrolysis of iron(III) is a key process that competes with acetate complexation. At low pH, iron exists predominantly as the hydrated [Fe(H₂O)₆]³⁺ ion. As the pH increases, hydrolysis leads to the formation of hydroxo species like FeOH²⁺ and Fe(OH)₂⁺, as well as various polynuclear hydroxo-bridged complexes. nih.govresearchgate.net Studies have shown that in the presence of acetate, a variety of mixed hydroxo-acetate complexes can form. nih.govresearchgate.net For example, potentiometric studies have identified species such as Fe₃(OH)₃Ac₃³⁺, Fe₂(OH)₂⁴⁺, and Fe₃(OH)₂Ac₆⁺ in solution, with their prevalence depending on the pH and the acetate-to-iron ratio. nih.gov The solubility of iron species is also strongly pH-dependent; for instance, the solubility of Fe(II) has been found to be greatest in a pH 4.3 acetate buffer at low ionic strength. nih.gov Generally, increasing pH can lead to the precipitation of iron hydroxides or basic iron acetates. nih.gov

Influence of Solvent: The solvent can influence iron acetate speciation through several mechanisms, including its coordinating ability (donicity) and its dielectric constant. In non-aqueous solvents, the nature of the solvent-iron interaction can be paramount. For iron porphyrin complexes, a systematic study showed that shifts in redox potentials upon changing the solvent are directly related to the solvent's donicity. Coordinating solvents can stabilize certain oxidation states or complex geometries over others. For example, in the synthesis of cluster-reinforced polymers, the choice of solvent (like water, methanol, or ethanol) affects the composition of the resulting [Fe₃O(MA)₆(L)₃]X clusters. tuwien.at

Stability and Reactivity of Hydrated Iron Acetate Complexes in Different Environments

The stability and reactivity of hydrated iron acetate complexes are crucial aspects of their chemistry, dictating their persistence and transformations in various chemical and biological systems. Stability is often quantified by formation or stability constants, while reactivity encompasses a wide range of chemical transformations, including redox reactions, thermal decomposition, and further ligand substitution.

The thermodynamic stability of iron acetate complexes in aqueous solution has been investigated through various methods. For example, the formation constants for several iron(III) hydroxo acetate complexes have been determined, providing a quantitative measure of their stability under specific conditions of temperature and ionic strength. nih.gov The formation of the monoacetatoiron(III) complex, FeAc²⁺, is an equilibrium process, and its stability constant has been measured at different temperatures. cdnsciencepub.com The stability of these complexes is a key factor in controlling the concentration of free (hydrated) iron ions in solution.

The reactivity of iron acetate complexes is diverse. The iron centers can undergo redox cycling between Fe(II) and Fe(III) states. For instance, in the presence of oxygen, Fe(II) acetate can be oxidized to form Fe(III) species, often leading to the formation of the red-brown trinuclear oxo-bridged cluster known as basic iron acetate. researchgate.net Conversely, the reduction of Fe(III) complexes can occur in the presence of reducing agents. geologyscience.ru

Thermal stability is another important characteristic. Iron acetates decompose upon heating, typically releasing water, acetic acid, and other volatile products, to ultimately form various iron oxides. researchgate.net The decomposition pathway and the nature of the resulting iron oxide nanoparticles can be influenced by the structure of the precursor acetate complex. researchgate.net This reactivity is harnessed in materials science for the synthesis of nanostructured iron oxides with specific properties. researchgate.net

The reactivity of these complexes also includes their participation in further coordination reactions. The coordinated water or acetate ligands can be substituted by other functional molecules, a property utilized in the synthesis of more complex materials. For example, trinuclear iron oxo clusters can serve as building blocks for creating cluster-reinforced polymers, where the terminal water ligands are replaced by polymerizable groups. tuwien.at The stability of the initial cluster in the reaction solution is a critical factor for the success of such syntheses. tuwien.at The environment significantly impacts this reactivity; for instance, the presence of other ions or changes in pH can alter the course of a reaction. tandfonline.commdpi.com

Table 2: Formation Constants (log*β) for Selected Iron(III) Hydroxo Acetate Complexes

| Species | Reaction | log*β (at 25°C, 3 M NaClO₄) | Reference |

|---|---|---|---|

| FeAc²⁺ | Fe³⁺ + H₂O + HAc ⇌ FeAc²⁺ + H₃O⁺ | -1.85 ± 0.02 | nih.gov |

| FeAc₂⁺ | Fe³⁺ + 2H₂O + 2HAc ⇌ FeAc₂⁺ + 2H₃O⁺ | -3.43 ± 0.02 | nih.gov |

| Fe₃(OH)₂Ac₆⁺ | 3Fe³⁺ + 8H₂O + 6HAc ⇌ Fe₃(OH)₂Ac₆⁺ + 8H₃O⁺ | -8.016 ± 0.006 | nih.gov |

| Fe₂(OH)₂⁴⁺ | 2Fe³⁺ + 2H₂O ⇌ Fe₂(OH)₂⁴⁺ + 2H⁺ | -2.88 ± 0.02 | nih.gov |

Note: The reaction equations are simplified representations. The reference provides the full equilibrium expression. This table is interactive.

Reaction Mechanisms and Pathways Involving Acetic Acid; Iron; Hydrate

Mechanism of Formation of Iron Acetate (B1210297) Hydrates from Various Precursors

The synthesis of hydrated iron acetates can be achieved from several precursors, with the mechanism of formation being dependent on the starting materials and reaction conditions.

From Elemental Iron: The reaction of metallic iron with acetic acid is a common method for producing iron(II) acetate. rsc.org The mechanism involves the oxidation of iron to Fe(II) ions by the protons from acetic acid, with the concurrent evolution of hydrogen gas. rsc.org In the presence of water, the resulting ferrous acetate crystallizes as a hydrate (B1144303), typically the tetrahydrate (Fe(CH₃COO)₂·4H₂O). rsc.org The reaction can be slow but can be accelerated by heating. americanelements.com If oxygen is present, some of the Fe(II) can be oxidized to Fe(III), leading to a mixture of iron(II) and iron(III) acetates. smolecule.comstackexchange.com

From Iron(II) Compounds: Iron(II) acetate hydrate can be synthesized by reacting iron(II) oxide (FeO), iron(II) hydroxide (B78521) (Fe(OH)₂), or iron(II) carbonate (FeCO₃) with acetic acid. americanelements.comresearchgate.net This is an acid-base reaction where the oxide, hydroxide, or carbonate acts as a base, reacting with acetic acid to form the salt (iron(II) acetate) and water. americanelements.comresearchgate.net For instance, the reaction with iron(II) oxide is: FeO + 2CH₃COOH → Fe(CH₃COO)₂ + H₂O americanelements.com

From Iron(III) Compounds: Basic iron(III) acetate can be formed by treating aqueous solutions of iron(III) salts with acetate salts. osti.gov A common laboratory preparation involves the reaction of freshly precipitated iron(III) hydroxide with acetic acid. nih.gov The structure of basic iron(III) acetate is a trinuclear complex, [Fe₃O(OAc)₆(H₂O)₃]⁺ (where OAc is the acetate anion), featuring a central oxo ligand bridging three iron centers. osti.govacs.org The formation of this complex involves the coordination of acetate ligands and water molecules to the iron(III) centers.

Oxidative Synthesis: Iron(III) acetate can also be prepared by the oxidation of iron(II) acetate. For example, treating iron(II) acetate with an oxidizing agent like hydrogen peroxide will oxidize the Fe(II) to Fe(III). mdpi.complos.org A one-pot synthesis can be performed by reacting metallic iron with acetic acid and hydrogen peroxide, where the iron is first oxidized to Fe(II) by the acid and then further oxidized to Fe(III) by the peroxide. mdpi.com

The following table summarizes various precursors and the corresponding reactions for the formation of iron acetate hydrates.

| Precursor | Reagent(s) | Product | Reaction Type |

| Elemental Iron (Fe) | Acetic Acid (CH₃COOH) | Iron(II) Acetate Hydrate | Redox |

| Iron(II) Oxide (FeO) | Acetic Acid (CH₃COOH) | Iron(II) Acetate Hydrate | Acid-Base |

| Iron(II) Hydroxide (Fe(OH)₂) | Acetic Acid (CH₃COOH) | Iron(II) Acetate Hydrate | Acid-Base |

| Iron(III) Hydroxide (Fe(OH)₃) | Acetic Acid (CH₃COOH) | Basic Iron(III) Acetate Hydrate | Acid-Base/Complexation |

| Iron(II) Acetate (Fe(CH₃COO)₂) | Hydrogen Peroxide (H₂O₂) | Iron(III) Acetate Hydrate | Redox |

Role of Hydrated Iron Acetates in Homogeneous and Heterogeneous Redox Processes

Hydrated iron acetates play a significant role in both homogeneous and heterogeneous redox reactions, acting as either an oxidant or a reductant depending on the iron's oxidation state and the reaction environment.

In homogeneous catalysis , dissolved iron acetate complexes can participate in electron transfer reactions. Iron(II) acetate, for example, can act as a reducing agent, while iron(III) acetate can act as an oxidizing agent. The complexation of iron ions with acetate ligands modulates their redox potential, influencing their reactivity. acs.org In some systems, iron(II)-organic complexes are used to study the molecular factors that control Fe(II) redox reactivity. acs.org

In heterogeneous processes , the redox reactions often occur at the surface of solid iron compounds. For instance, the oxidation of aqueous Fe(II) can be significantly faster in the presence of iron mineral surfaces (heterogeneous oxidation) compared to the reaction in solution (homogeneous oxidation). ucl.ac.ukwur.nl Hydrated iron acetates can be precursors for iron oxides, which are active in heterogeneous catalysis. americanelements.com For example, iron oxides derived from the decomposition of iron acetate can catalyze advanced oxidation processes, such as in Fenton-like reactions, for the degradation of organic pollutants. mdpi.com These processes involve the generation of highly reactive hydroxyl radicals. mdpi.com

The presence of organic matter can influence the redox activity of iron species. It can inhibit redox activity and impact the heterogeneous growth of iron (oxyhydr)oxides on mineral surfaces. acs.org The interaction between iron species and organic ligands, like acetate, is crucial in these processes. acs.org

Mechanistic Investigations of Catalytic Reactions Mediated by Iron Acetate Hydrates

Hydrated iron acetates are effective catalysts for a variety of organic transformations, with their catalytic activity stemming from their Lewis acidic nature and their ability to participate in redox cycles.

Iron(III) acetate can function as a Lewis acid catalyst by accepting an electron pair from a substrate. rsc.org In reactions such as esterification or the hydration of alkynes, the iron(III) center coordinates to a carbonyl or alkyne group, activating it towards nucleophilic attack. rsc.orgresearchgate.net For the hydration of internal alkynes, mechanistic studies suggest a Lewis acid-assisted Brønsted acid catalysis. researchgate.net In this mechanism, the iron salt enhances the acidity of a proton source (like acetic acid), which then protonates the alkyne, making it more susceptible to nucleophilic attack by acetate or water. researchgate.net This is followed by hydrolysis and tautomerization to yield the final ketone product. researchgate.net

The ability of iron to cycle between its +2 and +3 oxidation states is central to its role in oxidative and reductive catalysis.

Oxidative Catalysis: Iron acetate-based catalysts can activate oxidants like hydrogen peroxide or molecular oxygen. mdpi.com In the selective oxidation of alcohols to aldehydes, for instance, an iron catalyst can facilitate the transfer of oxygen from the oxidant to the substrate. researchgate.net In some cases, the reaction proceeds through the formation of high-valent iron-oxo species, which are powerful oxidizing agents. The addition of iron to nickel-based catalysts has been shown to promote the oxidation of ethoxy groups to acetate, which is a key step in ethanol (B145695) steam reforming. nih.gov This is attributed to the formation of γ-Fe₂O₃ species during the reaction. nih.gov

Reductive Catalysis: Iron(II) acetate can be a precursor for catalysts used in reduction reactions, such as the hydrogenation of alkenes and alkynes, and the reduction of carbonyl compounds. researchgate.net These reactions often involve the formation of iron hydride intermediates, which then transfer a hydride to the unsaturated substrate. researchgate.net Iron-catalyzed reduction reactions offer a more sustainable alternative to those using precious metals. researchgate.net

The following table provides examples of catalytic reactions mediated by iron acetate hydrates.

| Reaction Type | Catalyst Role | Substrate Example | Product Example |

| Alkyne Hydration | Lewis Acid | 1-Phenylpropyne | Propiophenone |

| Alcohol Oxidation | Oxidative | Benzyl (B1604629) Alcohol | Benzaldehyde |

| Alkene Hydrogenation | Reductive | Styrene | Ethylbenzene |

| Ethanol Steam Reforming | Oxidative | Ethanol | Hydrogen, Carbon Dioxide |

Understanding the structure and energetics of reaction intermediates and transition states is crucial for elucidating catalytic mechanisms. Computational studies, often using Density Functional Theory (DFT), have become invaluable for this purpose. acs.org For iron-catalyzed reactions, these studies can help to predict the most likely reaction pathways and explain observed selectivities. acs.org

In some iron-catalyzed oxidation reactions, the formation of an active oxygen intermediate through N-O bond scission from N₂O has been proposed. osti.gov The subsequent reaction with a substrate like CO involves the formation of a bound CO₂ intermediate before its desorption. osti.gov DFT calculations have shown that the presence of ligands, such as water molecules coordinated to the iron center, can affect the free energies of these intermediates and transition states. osti.gov

For complex reactions, identifying the active species and intermediates can be challenging due to the potential for multiple coexisting iron species. Spectroscopic techniques are often employed in conjunction with computational modeling to characterize these transient species.

Photochemical and Thermochemical Transformation Pathways

Photochemical Transformations: Iron(III) complexes are known to be photochemically active. Under UV or visible light irradiation, iron(III) species can undergo ligand-to-metal charge transfer, leading to the reduction of Fe(III) to Fe(II) and the oxidation of a ligand. In the context of hydrated iron(III) acetate, this can lead to the decomposition of the acetate ligand. Iron(III) salts have been used in photochemical reactions, such as the anti-Markovnikov hydroazidation of unactivated olefins, where light irradiation generates an azidyl radical from an iron(III) azide (B81097) complex. acs.org Mechanistic studies have revealed that the water from the iron hydrate can serve as the hydrogen atom source in these reactions. acs.org

Thermochemical Transformations: Upon heating, hydrated iron acetates undergo decomposition. Thermogravimetric analysis (TGA) shows that the decomposition typically occurs in multiple steps. americanelements.com First, the coordinated water molecules are lost at lower temperatures. americanelements.com At higher temperatures, the anhydrous iron acetate decomposes. americanelements.com The decomposition of iron(II) acetate in an inert atmosphere can yield iron metal or iron carbide, along with gaseous products like CO, CO₂, and methane. The thermal decomposition of iron(III) acetate ultimately leads to the formation of iron oxides, such as maghemite (γ-Fe₂O₃) or hematite (B75146) (α-Fe₂O₃). americanelements.com This process is utilized in the synthesis of iron oxide nanoparticles with controlled size and magnetic properties.

Reaction Kinetics of Hydrated Iron Acetate Systems

The study of reaction kinetics in hydrated iron acetate systems is crucial for understanding the formation and transformation of these compounds. Kinetic studies reveal the rates at which reactions occur and the factors that influence these rates, providing insight into the underlying reaction mechanisms. Research in this area has often utilized techniques like the temperature-jump relaxation method to investigate the fast kinetics of complex formation between hydrated iron ions and acetate.

Detailed research has shown that the formation of iron(III) acetate complexes in aqueous solutions is not a simple, single-step process. Instead, the reaction proceeds through multiple pathways, with the dominant path being dependent on the concentration of hydrogen ions (acidity) in the solution. rsc.org

A study on the reaction of iron(III) with acetic acid at 20°C and an ionic strength of 1.0 M identified distinct kinetic pathways for the formation of the iron(III) acetate complex. rsc.org The formation of the complex occurs through both an acid-independent path and a path that is dependent on the hydrogen ion concentration. rsc.org A third pathway, which is inversely proportional to the hydrogen ion concentration, has also been observed in the formation of ferric chloroacetate (B1199739) complexes, suggesting similar complexities in related systems. rsc.org The rate-determining step in these formation reactions is hypothesized to be the loss of a water molecule from the coordination sphere of the hydrated iron(III) ion. rsc.org

The reaction between iron metal (like steel wool) and acetic acid (in the form of vinegar) to produce hydrated ferrous acetate provides another perspective on the kinetics. researchgate.net This reaction results in the formation of ferrous acetate tetrahydrate (Fe(CH₃COO)₂·4H₂O) and subsequently, through air oxidation, basic iron acetate, which imparts a reddish color to the solution. researchgate.net The rate of this reaction is significantly influenced by the presence of catalysts. For instance, inorganic phosphate (B84403) has been found to act as a catalyst by preventing the formation of a less soluble goethite layer on the iron surface, thereby keeping the iron more available for reaction with the acetic acid. researchgate.net The presence of oxygen also plays a crucial role, as it is required for the oxidation step that forms the basic iron acetate. researchgate.net

Kinetic data for the reaction of iron(III) with various aliphatic acids, including acetic acid, have been determined. The following table summarizes the rate constants for the different pathways involved in the formation of the iron(III) acetate complex.

Table 1: Rate Constants for the Formation of Iron(III) Acetate Complex

| Reaction Pathway | Rate Constant (k) |

|---|---|

| Acid-Independent Path | k₁ |

Applications of Hydrated Iron Acetate Compounds in Advanced Materials and Catalysis

Catalytic Applications of Iron(II/III) Acetate (B1210297) Hydrates

The catalytic prowess of iron acetate hydrates is demonstrated across a spectrum of chemical transformations, offering an economical and environmentally conscious alternative to catalysts based on precious metals. ereztech.comalfachemic.comscispace.com The ability of iron to exist in multiple oxidation states allows these compounds to participate in a wide array of catalytic cycles. scispace.com

Oxidation and Reduction Reactions in Organic Synthesis

Iron acetate hydrates are effective catalysts for both oxidation and reduction reactions in organic synthesis. ereztech.comnih.gov Iron(II) acetate, for instance, is utilized as a catalyst in various organic oxidation reactions. alfachemic.comsmolecule.comsigmaaldrich.com Fe-based catalysts can activate oxidants such as hydrogen peroxide (H₂O₂), molecular oxygen (O₂), or organic peroxides to facilitate the oxidation of diverse substrates like hydrocarbons and alcohols, often with high selectivity and under mild conditions. nih.gov An example includes the selective oxidation of benzyl (B1604629) alcohols to the corresponding benzaldehydes. nih.gov

In the realm of reduction reactions, the variable oxidation states of iron make its compounds versatile catalysts. scispace.com Iron(III) acetate's capacity to be reduced to mixed-valence species contributes to its catalytic activity in various chemical transformations.

C-C Coupling and Polymerization Reactions

Hydrated iron acetates serve as catalysts in crucial carbon-carbon bond-forming reactions and polymerization processes. Iron(II) acetate has been identified as an effective precatalyst for C-H/N-H alkyne annulations and Friedel-Crafts acylation, a fundamental C-C coupling reaction. smolecule.com Furthermore, heterogeneous iron catalysts are increasingly recognized as viable options for cross-coupling reactions and C–H activation/functionalization, providing a sustainable alternative to precious metal catalysts. nih.gov

In polymerization, iron(III) acetate complexes have been successfully applied to the ring-opening polymerization of rac-lactide. rsc.orgresearchgate.net Similarly, ferric acetate is a known catalyst for the polymerization of lactide and the formation of cyclic carbonates. Iron(III) acetylacetonate (B107027), a related compound, also acts as a catalyst in the controlled living radical polymerization of vinyl acetate. sigmaaldrich.com

| Application | Iron Acetate Species | Reaction Type | Substrates | Ref. |

| Polymerization | Iron(III) Acetate Complexes | Ring-Opening Polymerization | rac-lactide | rsc.org |

| Polymerization | Iron(III) Acetate Complexes | Polymerization | Vinyl Acetate | sigmaaldrich.com |

| Coupling Reaction | Iron(II) Acetate | C-H/N-H Alkyne Annulation | Alkynes, N-H compounds | smolecule.com |

| Coupling Reaction | Iron(II) Acetate | Friedel-Crafts Acylation | Aromatic compounds | smolecule.com |

Hydrosilylation and Other Specialty Organic Transformations

Iron acetate is a key component in catalytic systems for hydrosilylation, a significant process for forming silicon-carbon bonds. A combination of iron(II) acetate and tricyclohexylphosphine (B42057) has been shown to be an efficient catalyst for the highly chemoselective hydrosilylation of a wide range of aldehydes. acs.org This system utilizes polymethylhydrosiloxane (B1170920) (PMHS), an economical and stable hydride source, to reduce aryl, heteroaryl, and alkyl aldehydes to their corresponding primary alcohols in high yields. acs.org

Furthermore, iron(II) acetate acts as a precursor for chiral iron complexes that catalyze the asymmetric hydrosilylation of ketones, a vital reaction for producing enantiomerically enriched alcohols. smolecule.comcsic.es When combined with specific nitrogen-based ligands, these iron complexes can achieve high yields and excellent enantiomeric excess. smolecule.com The catalytic activity extends to the H/D exchange in various hydrosilanes, highlighting the versatility of iron-based systems in Si-H bond activation. acs.org

Environmental Catalysis (e.g., degradation of pollutants)

Hydrated iron acetate compounds and their derivatives play a significant role in environmental remediation, particularly in the breakdown of persistent organic pollutants. mdpi.com A key application is in advanced oxidation processes (AOPs) like the Fenton reaction, where solid iron catalysts activate hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). mdpi.com These radicals can effectively degrade a broad spectrum of organic contaminants in wastewater, including dyes and pharmaceuticals. mdpi.com

Ferrites, which can be derived from ferric acetate, are employed in photocatalytic processes for environmental cleanup. evitachem.com Under visible light, these materials can generate reactive oxygen species that lead to the degradation of pollutants. evitachem.com Iron-based photocatalysts, such as α-Fe₂O₃, have been used to decolorize dyes like Congo red and Rhodamine B, demonstrating their potential in treating industrial wastewater. rsc.org

Precursors for Iron-Based Functional Materials

Iron acetate hydrates are widely used as precursors for the synthesis of various iron-based functional materials, especially iron oxides and nanomaterials. nanografi.comereztech.comamericanelements.com Their decomposition upon heating provides a straightforward route to these materials. americanelements.comamericanelements.com

Synthesis of Iron Oxides and Nanomaterials (e.g., Fe₂O₃, Fe₃O₄)

Hydrated iron acetates are excellent starting materials for producing iron oxide nanoparticles such as magnetite (Fe₃O₄) and hematite (B75146) (α-Fe₂O₃). ereztech.comacs.org The thermal decomposition of iron(II) or iron(III) acetate is a common method to obtain these oxides. sciencemadness.org For example, magnetite nanoparticles can be synthesized by the sonication of iron(II) acetate in water or through the pyrolysis of iron carboxylate salts, which can be formed in situ from iron acetate. yavuzlab.comnih.gov

Solvothermal synthesis methods often utilize iron acetates, either directly or formed in the reaction mixture. In one approach, iron(III) chloride reacts with sodium acetate to form an iron(III) acetate intermediate, which then decomposes to form Fe₃O₄ nanoparticles. nih.govnih.gov The choice of precursor and reaction conditions can control the size and morphology of the resulting nanomaterials. For instance, using iron acetate as a precursor in a microwave-assisted polyol method has been shown to yield small, spherical Fe₃O₄ nanoparticles. acs.org Similarly, precipitating ferric nitrate (B79036) with ammonium (B1175870) acetate can produce highly crystalline Fe₂O₃ nanoparticles with a narrow size distribution. scispace.com

| Precursor | Synthesis Method | Product | Particle Size/Morphology | Ref. |

| Iron(II) Acetate | Sonication | Fe₃O₄ | ~10 nm | nih.gov |

| Iron(III) Chloride + Sodium Acetate | Solvothermal | γ-Fe₂O₃ | Uniform nanoparticles | nih.gov |

| Iron Acetate | Microwave-based Polyol | Fe₃O₄ | 40 ± 10 nm, spherical | acs.org |

| Ferric Nitrate + Ammonium Acetate | Precipitation | α-Fe₂O₃ | Nanoparticles, narrow size distribution | scispace.com |

| Iron Oleate (from iron acetate) | Thermal Decomposition | Fe₃O₄ | 6 to 30 nm, narrow size distribution | yavuzlab.com |

Production of Carbon Nanotubes and Other Carbon-Iron Composites

Hydrated iron acetate is a significant precursor in the synthesis of carbon nanotubes (CNTs) and other carbon-iron composite materials, primarily acting as a source for catalytic iron nanoparticles.

Role in Carbon Nanotube Synthesis: Iron(II) acetate is utilized as a catalyst in the chemical vapor deposition (CVD) process for manufacturing CNTs. google.comgoogle.com In this role, the iron acetate decomposes at elevated temperatures to form iron nanoparticles, which act as catalytic sites for the growth of nanotubes. ereztech.comrashdeep.com The choice of iron precursor can influence the characteristics of the resulting carbon nanomaterials. For instance, in the synthesis of carbon nanofibers (CNFs) on activated carbon (AC), the use of iron acetate as the precursor for the Fe/AC catalyst resulted in CNFs with smaller diameters, with an average iron particle size of about 20 nm. mpg.de The productivity of CNFs using an iron acetate precursor was measured at 53.3 g of carbon per gram of iron. mpg.de

A study on SWCN thin films used a catalyst mixture that included iron acetate, along with cobalt acetate and molybdenum acetate, to grow the nanotubes. acs.org Another research effort employed iron(II) acetate as a precursor for an Fe:MgO catalyst, which was used in the CVD synthesis of carbon nanotubes. scispace.com

Formation of Carbon-Iron Composites: Beyond CNTs, iron acetates are precursors for various carbon-iron composite materials. Iron oxide/porous carbon nanofibers have been created by electrospinning a solution containing polyvinylpyrrolidone (B124986) (PVP) and iron acetate, followed by heat treatment. mdpi.com These composite fibers, with iron oxide particles coated in carbon, have shown potential as anode materials for lithium-ion batteries. mdpi.comsigmaaldrich.com Similarly, iron oxide nanoparticles synthesized from iron(II) acetate can be integrated into carbon nanofibers for supercapacitor applications. rashdeep.com The thermal decomposition of iron acetates is a known method for producing hematite (an iron oxide), a material investigated for energy applications. researchgate.net

Table 1: Effect of Iron Precursor on Carbon Nanofiber Synthesis

| Iron Precursor | Productivity (g C/g Fe) | Average Fe Particle Size | Resulting Nanofiber Diameter |

|---|---|---|---|

| Iron Acetate | 53.3 | ~20 nm | Smaller diameters |

| Iron Nitrate | 107.6 | 20 - 200 nm | Bigger diameters |

| Iron Citrate | 62.5 | Not readily found (well-dispersed) | Smaller diameters |

Data sourced from a study on CNF/AC composites synthesized at 700°C. mpg.de

Fabrication of Thin Films via CVD and ALD

Hydrated iron acetate is identified as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD), two key techniques for fabricating high-quality thin films. sigmaaldrich.com These methods rely on volatile precursor compounds that decompose or react on a substrate surface to deposit a desired material. americanelements.com

Chemical Vapor Deposition (CVD): In CVD, a substrate is exposed to one or more volatile precursors which react and/or decompose on the substrate surface to produce the desired deposit. americanelements.com Iron compounds are used to create thin films of iron or iron-containing materials. For instance, iron films have been fabricated via thermal CVD using iron chloride as a precursor. mrs-j.org A pulsed CVD process has also been developed to create iron and iron carbide thin films using a non-acetate iron source. hfcas.ac.cn While iron acetate is listed as a potential precursor, detailed studies often utilize other organometallic iron compounds. sigmaaldrich.comhfcas.ac.cn

Atomic Layer Deposition (ALD): ALD is a subclass of CVD that uses sequential, self-limiting surface reactions to deposit films one atomic layer at a time, allowing for exceptional conformity and thickness control. americanelements.comaalto.fi The process involves alternating pulses of different precursors. aalto.fi Iron oxide thin films, including the rare ε-Fe₂O₃ phase, have been successfully grown using ALD with precursors like ferric chloride (FeCl₃) and water. researchgate.net Another study demonstrated the fabrication of α-Fe₂O₃ thin films using iron bisamidinate and water at moderate temperatures. nih.gov Hybrid inorganic-organic thin films and superlattices have been created using a combination of ALD and molecular layer deposition (MLD) with a cyclopentadienyl (B1206354) iron dicarbonyl dimer as the iron source. rsc.org Although iron acetate is a recognized precursor, the literature highlights a variety of iron compounds being actively researched for ALD applications. sigmaaldrich.comresearchgate.netnih.gov

Role in Metal-Organic Frameworks (MOFs) Synthesis

Iron acetates are crucial precursors in the synthesis of iron-based Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in gas storage, catalysis, and drug delivery. sigmaaldrich.commdpi.com

Iron(III) acetate, in particular, has been identified as a promising candidate for synthesizing iron MOFs. lmaleidykla.ltlmaleidykla.ltresearchgate.net It can be synthesized in an amorphous form through a simple acetic acid/hydrogen peroxide method and then used as the iron source. lmaleidykla.ltlmaleidykla.ltresearchgate.net The synthesis of MOFs can be carried out using methods like solvothermal synthesis, where the reaction occurs in a solvent at elevated temperature and pressure. mdpi.comlmaleidykla.lt

For example, researchers have used recrystallized iron(III) acetate as a precursor for the fabrication of an iron-based MOF, Fe₃O(F₄BDC)₃(H₂O)₃·(DMF)₃.₅. lmaleidykla.lt In some cases, acetate ions from the precursor can reside in the pores of the final MOF structure, influencing its properties. lmaleidykla.lt Iron(III) acetylacetonate is another iron precursor used in the synthesis of iron-based MOFs intended for applications such as rechargeable alkali-ion batteries. sigmaaldrich.com

Solvent-free mechanochemical methods are also being explored for MOF synthesis to create more energy-efficient and scalable processes. nih.gov These methods can involve grinding hydrated metal salts with organic linkers to initiate the formation of the framework. nih.gov

Table 2: Iron Acetate Compounds in MOF Synthesis

| Iron Compound | Role | Synthesis Method Example | Reference |

|---|---|---|---|

| Iron(III) Acetate | Precursor for iron MOFs | Solvothermal synthesis | lmaleidykla.ltlmaleidykla.lt |

| Iron(III) Acetylacetonate | Precursor for iron-based MOFs | Not specified | sigmaaldrich.com |

Applications in Pigment and Dye Industry Research (as mordants)

Hydrated iron acetates, particularly iron(II) acetate (also known as ferrous acetate), have a long history of use as mordants in the dyeing industry. google.comrashdeep.com A mordant is a substance that fixes a dye to a material, improving the color's fastness and often altering its final shade. talu.earthslideshare.net

Iron mordants are known for "saddening" or darkening colors, shifting them towards deeper, more muted tones like grays, greens, and even black. talu.earthanjalampert.comtheyarntree.com For example, an iron mordant can change the yellow from a natural dye to green or transform the pink shades from avocado dye into a lovely purple. anjalampert.comtheyarntree.com

Iron(II) acetate can be used at different stages of the dyeing process: as a pre-mordant before dyeing, mixed into the dye-bath, or as an after-bath modifier to shift the color of an already dyed fabric. talu.earththeyarntree.com It is considered particularly effective for plant-based or cellulose (B213188) fibers. theyarntree.com

A simple homemade iron mordant, also called iron water or iron liquor, can be created by reacting rusty iron objects with vinegar (acetic acid). talu.earthanjalampert.com This process produces iron(II) acetate in solution, which can then be used for dyeing textiles or even for aging wood, as it reacts with tannins to create a darker finish. anjalampert.com

Table 3: Effect of Iron Mordant on Natural Dyes

| Original Dye Color/Source | Color with Iron Mordant | Reference |

|---|---|---|

| General (Yellows) | Greens | theyarntree.com |

| General | Darker, "sadder," greyed tones | talu.earththeyarntree.com |

| Avocado (Pinks) | Purple | anjalampert.com |

Use as Reagents in General Synthetic Chemistry and Analytical Procedures

Hydrated iron acetates are employed as reagents in various synthetic and analytical chemical processes.

In Synthetic Chemistry: Iron(II) acetate serves as a precursor for the synthesis of other iron compounds, including iron nanoparticles and various coordination compounds. ereztech.comrashdeep.com For instance, the thermal decomposition of iron(II) acetate is a route to produce high-purity magnetite (Fe₃O₄) nanoparticles. google.comgoogle.com These nanoparticles have applications in fields ranging from magnetic fluids to medical diagnostics. google.com

Iron(III)-acetate complexes, prepared from iron(II) acetate, have been developed as air-stable catalysts for organic reactions, such as the ring-opening polymerization of lactide to form polylactic acid (PLA) and the coupling of CO₂ with epoxides to form cyclic carbonates. rsc.org

In Analytical Chemistry: Ferrous acetate is used as a reagent in analytical chemistry. cymitquimica.com The precipitation of iron from a solution as a basic ferric acetate is a classical analytical procedure used to separate iron from other elements. caltech.edu The conditions of this precipitation, such as the concentrations of acetic acid and acetate ions, are critical factors. caltech.edu

Furthermore, the formation of a ferric acetate complex is utilized in the spectrophotometric determination of iron. acs.org This method involves measuring the light absorbance of the colored complex to quantify the iron concentration in a sample. acs.orgajrconline.org

Theoretical and Computational Studies of Acetic Acid; Iron; Hydrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. frontiersin.org It is widely applied to iron acetate (B1210297) complexes to understand their geometry, bonding, and magnetic properties.

Early work identified the common form of basic iron acetate as a trinuclear complex, with a central triply bridging oxide ion, formulated as [Fe₃O(OAc)₆(H₂O)₃]⁺ (where OAc⁻ is the acetate anion). mdpi.com DFT calculations confirm the optimized geometry of this complex, where three Fe(III) ions form a trigonal-planar structure with a μ₃-O atom at the center. researchgate.net Each iron center possesses an octahedral coordination environment composed of oxygen atoms from the acetate ligands, water molecules, and the central oxide. researchgate.net The cation exhibits an idealized D₃h symmetry.

A key application of DFT in this area is the study of magnetostructural correlations. By employing a Broken Symmetry approach within DFT, researchers can simulate the antiferromagnetic couplings between the high-spin Fe(III) (d⁵) centers. nih.gov These calculations reveal how geometric distortions, such as changes in the Fe-O(central) bond lengths, significantly impact the magnetic properties of the complex. nih.gov For instance, coordination of different ligands to the iron centers can alter these bond lengths and systematically change the antiferromagnetic coupling constants. nih.gov DFT has also been instrumental in rationalizing the magnetic properties of larger decanuclear iron(III) clusters containing acetate-like ligands. researchgate.net

The accuracy of DFT results depends on the chosen functional and basis set. Studies on related iron(III) complexes have shown that functionals like B3LYP and M06 can provide good agreement with experimental data, such as UV-Vis spectra and vibrational frequencies. researchgate.netrsc.orgekb.eg

Table 1: Selected DFT-Calculated Parameters for Iron(III) Acetate and Related Complexes

| Parameter | System | Value | Computational Method | Source |

|---|---|---|---|---|

| Antiferromagnetic Coupling Constant (J) | [Fe₃O(OAc)₆(Py)n]⁺ | -28 cm⁻¹ to -62 cm⁻¹ | DFT (Broken Symmetry) | nih.gov |

| Fe–Fe Distance | [Fe₃O(OAc)₆(N₂)n]⁺ | Enlarged by ~0.03 Å upon N₂ coordination | DFT | rsc.org |

| Fe–O(central) Bond Length | [Fe₃O(OAc)₆(N₂)n]⁺ | Enlarged by ~0.01 Å upon N₂ coordination | DFT | rsc.org |

| Asymmetric Carboxylate Stretch | [Fe₃O(OAc)₆(N₂)n]⁺ | 1587-1591 cm⁻¹ | DFT (scaled) | rsc.org |

Molecular Dynamics (MD) Simulations of Hydration Shells and Solution Behavior

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules, providing insights into the dynamic behavior of systems like iron acetate in aqueous solutions. researchgate.net These simulations are crucial for understanding the structure of water molecules (hydration shells) around the iron ions and the interactions between the ions and acetate ligands in solution. researchgate.netacs.org

For the ferric ion (Fe³⁺) in water, MD simulations have been used to characterize the structure of its hydration shells. researchgate.netresearchgate.net These studies consistently show a well-defined first hydration shell. Ab initio MD simulations, which use quantum mechanical calculations to determine forces, have also been employed to investigate these systems with high accuracy. researchgate.net While some simulations focus on the Fe³⁺ ion itself, others investigate the binding of acetate to various cations, providing a model for the iron-acetate interaction. rsc.orgresearchgate.net

Key findings from MD simulations include the determination of coordination numbers and ion-oxygen distances. For example, simulations show that the Fe³⁺ ion in aqueous solution is typically surrounded by six water molecules in its first hydration shell. researchgate.net The simulations can also model the behavior of the acetate anion and its interaction with the hydrated cation. rsc.orgrsc.orgaip.org

Table 2: Hydration Properties of Fe³⁺ in Aqueous Solution from MD Simulations

| Property | Value | Simulation Method | Source |

|---|---|---|---|

| First Hydration Shell Coordination Number | 6 | Ab initio MD / Classical MD | researchgate.net |

| Second Hydration Shell Coordination Number | ~12 | MD | researchgate.net |

| Proton Transfer Energy Barrier | Up to 14.6 kcal/mol | NEB / MD with ReaxFF-AQ | researchgate.net |

Computational Prediction of Crystal Structures and Polymorphs

Computational methods are increasingly used to predict the crystal structure of materials before they are synthesized, a field known as Crystal Structure Prediction (CSP). researchgate.netiucr.org For systems like acetic acid; iron; hydrate (B1144303), these methods can explore potential crystalline arrangements and predict the existence of different polymorphs—crystals with the same chemical composition but different structures. rsc.orgarxiv.org

The computational prediction of crystal structures, particularly for metal-organic compounds, is complex. rsc.org The process often involves generating a multitude of hypothetical crystal packings and ranking them based on their calculated lattice energy. rsc.org This thermodynamic approach, however, can overestimate the number of likely polymorphs because it doesn't always account for the kinetic factors involved in crystal growth. researchgate.net